molecular formula C6H11NO B13908587 4,5-dimethyl-3,6-dihydro-2H-oxazine

4,5-dimethyl-3,6-dihydro-2H-oxazine

Katalognummer: B13908587
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: SZVLSXVIKPPAGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethyl-3,6-dihydro-2H-oxazine is a heterocyclic organic compound that features a six-membered ring containing both nitrogen and oxygen atoms

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethyl-3,6-dihydro-2H-oxazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazine N-oxides.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxazine N-oxides, while reduction reactions produce amine derivatives. Substitution reactions result in functionalized oxazine compounds with diverse chemical properties .

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-3,6-dihydro-2H-oxazine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of new materials with specific chemical and physical properties .

Wirkmechanismus

The mechanism of action of 4,5-dimethyl-3,6-dihydro-2H-oxazine involves its interaction with various molecular targets and pathways. For instance, its bioactive derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4,5-dimethyl-3,6-dihydro-2H-oxazine include other oxazine derivatives such as:

  • 3,4,5-Trisubstituted-3,6-dihydro-2H-1,3-oxazines
  • Benzoxazines
  • Benzoxazinones

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring structure. This unique arrangement imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

4,5-dimethyl-3,6-dihydro-2H-oxazine

InChI

InChI=1S/C6H11NO/c1-5-3-7-8-4-6(5)2/h7H,3-4H2,1-2H3

InChI-Schlüssel

SZVLSXVIKPPAGL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CONC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.